N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide
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Overview
Description
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide is a compound of significant interest in the field of medicinal chemistry. It is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in various biological processes. The compound’s structure includes an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This unique structure contributes to its biological activity and makes it a valuable target for drug development.
Mechanism of Action
Target of Action
The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide, also known as apixaban, is activated factor X (FXa) . FXa plays a crucial role in the blood coagulation cascade, where it converts prothrombin to thrombin, leading to fibrin clot formation .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor against the synthetic tripeptide substrate . This binding results in a rapid onset of inhibition of FXa .
Biochemical Pathways
By inhibiting FXa, apixaban disrupts the blood coagulation cascade, reducing thrombin generation . Although apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This action can lead to a decrease in clot formation and thus prevent thromboembolic diseases .
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of apixaban’s action primarily involve the prevention and treatment of various thromboembolic diseases . By inhibiting FXa, apixaban reduces thrombin generation, which in turn decreases clot formation . This can prevent conditions such as deep vein thrombosis, pulmonary embolism, and stroke .
Action Environment
The action, efficacy, and stability of apixaban can be influenced by various environmental factors. It’s important to note that individual patient factors such as age, body weight, renal function, and concomitant medications can influence the pharmacokinetics and pharmacodynamics of apixaban .
Biochemical Analysis
Biochemical Properties
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide has been identified as a direct inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade . It has shown to have a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Cellular Effects
In cellular processes, this compound indirectly inhibits platelet aggregation by reducing thrombin generation . This suggests that it may have a significant impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically with the active site of the enzyme FXa . This results in competitive inhibition of FXa, thereby affecting the coagulation cascade .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated dose-dependent antithrombotic efficacy in animal models
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Metabolic Pathways
It is known that the compound is involved in the coagulation cascade through its inhibition of FXa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under mild conditions.
Introduction of the piperidinyl group: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.
Final coupling step: The final step involves coupling the isoxazole and piperidinyl intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents. The process is designed to ensure the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:
Apixaban: A direct inhibitor of activated factor X (FXa), used as an anticoagulant.
Rivaroxaban: Another FXa inhibitor with similar anticoagulant properties.
Ticagrelor: A platelet aggregation inhibitor with a different mechanism of action.
These compounds share structural similarities but differ in their specific targets and therapeutic applications. This compound is unique in its specific enzyme inhibition profile and potential therapeutic uses.
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-5-6-12(18-16(21)14-7-8-17-22-14)10-13(11)19-9-3-2-4-15(19)20/h5-8,10H,2-4,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSXCMGPAAVJME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=NO2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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